3-(5-Nitro-2-furyl)acrylic acid
Overview
Description
3-(5-Nitro-2-furyl)acrylic acid is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of a nitro group attached to a furan ring, which is further conjugated to an acrylic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Mechanism of Action
Target of Action
A related compound, nitrofurans, has been reported to target the protein aldose reductase .
Mode of Action
It’s known that nitrofurans, a related group of compounds, interact with their targets and cause changes in their function .
Biochemical Pathways
It’s known that the inhibitory effect on growth is caused by blocking bioenergetic processes, glycolysis in particular .
Result of Action
The antimicrobial effects of esters and amides of 3-(5-Nitro-2-furyl)acrylic acid have been studied. The compound has shown antimycotic, antialgal, and antibacterial activity. The antimycotic activity was found to decrease with increasing the length of the alkyl chain of esters and after the introduction of amino nitrogen into the furylethylene backbone .
Biochemical Analysis
Biochemical Properties
3-(5-Nitro-2-furyl)acrylic acid plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules, inhibiting bioenergetic processes such as glycolysis . The compound has been shown to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, yeasts such as Saccharomyces cerevisiae and Candida albicans, molds including Aspergillus niger and Penicillium cyclopium, and algae like Chlorella pyrenoidosa and Euglena gracilis . The inhibitory effect is primarily due to the blocking of glycolytic pathways, which are essential for energy production in these organisms .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting glycolysis, leading to reduced energy production . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to cause DNA damage in bacteria and human cells, leading to mutations and chromosomal anomalies . Additionally, it can induce neoplastic transformation in mammalian cells, including human cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. The compound inhibits glycolytic enzymes, thereby blocking the glycolytic pathway and reducing energy production . This inhibition disrupts cellular metabolism and bioenergetic processes, leading to the antimicrobial effects observed in various microorganisms . Additionally, the compound can cause DNA damage and mutations, further contributing to its antimicrobial activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may be less effective in inhibiting microbial growth . The compound’s antimicrobial activity is dose-dependent, with threshold effects observed at specific concentrations. It is essential to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound inhibits glycolytic enzymes, blocking the glycolytic pathway and reducing energy production . This inhibition affects metabolic flux and metabolite levels, leading to the antimicrobial effects observed in various microorganisms . The compound’s structure and functional groups play a crucial role in its interactions with metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical structure and functional groups . Understanding the transport and distribution mechanisms is essential for determining the compound’s effectiveness and potential side effects in different tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its inhibitory effects on glycolytic enzymes. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2-furyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 5-nitro-2-furaldehyde with malonic acid in the presence of a mild base such as piperidine . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often carried out in ethanol or other suitable organic solvents.
Catalyst: Mild organic bases like piperidine or pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitro-2-furyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-(5-amino-2-furyl)acrylic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Nitro-2-furyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against bacteria, yeasts, molds, and algae.
Industry: Utilized in the synthesis of polymeric materials, light stabilizers, and luminophores.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrofuran-2-acrylic acid
- 3-(5-Nitro-2-furanyl)-2-propenoic acid
- 5-Nitrofuranacrylic acid
Uniqueness
3-(5-Nitro-2-furyl)acrylic acid is unique due to its specific structural features, including the conjugation of the nitro group with the furan ring and the acrylic acid moiety. This conjugation enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various applications.
Properties
IUPAC Name |
3-(5-nitrofuran-2-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOWNIPZHGWKNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6281-23-8 | |
Record name | 3-(5-Nitro-2-furyl)acrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6281-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.